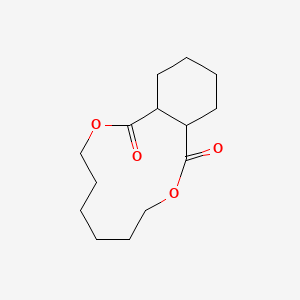![molecular formula C17H22N2O B14316735 1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol CAS No. 111121-60-9](/img/structure/B14316735.png)
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols It features a complex structure with an aniline group, an ethyl(phenyl)amino group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of aniline with ethyl(phenyl)amine to form an intermediate compound. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final product. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aniline and ethyl(phenyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline or ethyl(phenyl)amino derivatives.
Applications De Recherche Scientifique
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Anilino-3-(isopropylamino)propan-2-ol: Similar structure but with an isopropyl group instead of an ethyl(phenyl)amino group.
3-Anilino-1-(isopropyl-amino)-propan-2-ol: Another similar compound with slight structural variations.
Uniqueness
1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
111121-60-9 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
1-anilino-3-(N-ethylanilino)propan-2-ol |
InChI |
InChI=1S/C17H22N2O/c1-2-19(16-11-7-4-8-12-16)14-17(20)13-18-15-9-5-3-6-10-15/h3-12,17-18,20H,2,13-14H2,1H3 |
Clé InChI |
TWTIISCBVZGIHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(CNC1=CC=CC=C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)

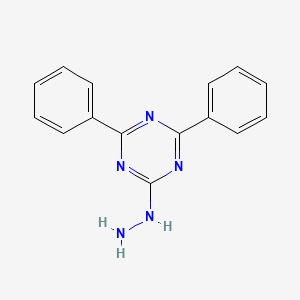
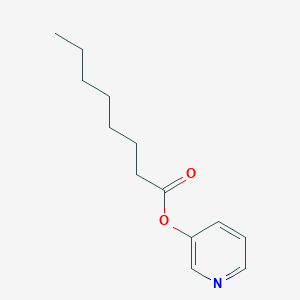
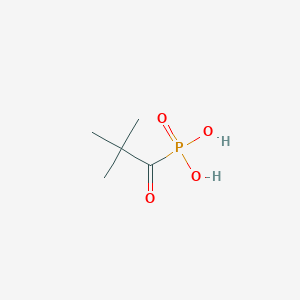
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
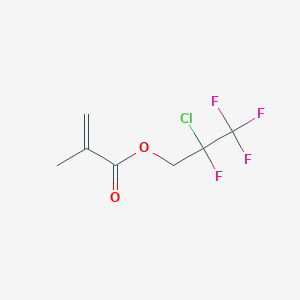
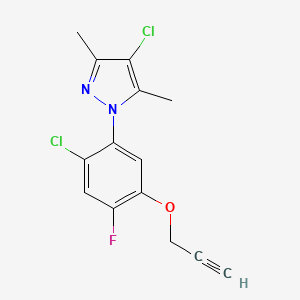
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
